(Z)-2-((E)-2-methoxystyryl)-4-((4-oxo-4H-chromen-3-yl)methylene)oxazol-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-2-((E)-2-methoxystyryl)-4-((4-oxo-4H-chromen-3-yl)methylene)oxazol-5(4H)-one is a complex organic compound that belongs to the class of oxazole derivatives This compound is characterized by its unique structure, which includes a methoxystyryl group, a chromenylmethylene group, and an oxazol-5(4H)-one core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-((E)-2-methoxystyryl)-4-((4-oxo-4H-chromen-3-yl)methylene)oxazol-5(4H)-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-methoxycinnamaldehyde with 4-oxo-4H-chromene-3-carbaldehyde in the presence of a base, followed by cyclization with an appropriate reagent to form the oxazole ring. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product yield and purity.
Industrial Production Methods
While the industrial production methods for this compound are not extensively documented, it is likely that large-scale synthesis would involve optimization of the laboratory-scale procedures. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to achieve high efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(Z)-2-((E)-2-methoxystyryl)-4-((4-oxo-4H-chromen-3-yl)methylene)oxazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs with different functional groups.
Substitution: The compound can participate in substitution reactions, where specific groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
(Z)-2-((E)-2-methoxystyryl)-4-((4-oxo-4H-chromen-3-yl)methylene)oxazol-5(4H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: The compound may be used in the development of new materials, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of (Z)-2-((E)-2-methoxystyryl)-4-((4-oxo-4H-chromen-3-yl)methylene)oxazol-5(4H)-one involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- (Z)-2-((E)-2-methoxystyryl)-4-((4-oxo-4H-chromen-3-yl)methylene)oxazol-5(4H)-one
- (Z)-2-((E)-2-methoxystyryl)-4-((4-oxo-4H-chromen-3-yl)methylene)thiazol-5(4H)-one
- (Z)-2-((E)-2-methoxystyryl)-4-((4-oxo-4H-chromen-3-yl)methylene)imidazol-5(4H)-one
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
314024-64-1 |
---|---|
Molecular Formula |
C22H15NO5 |
Molecular Weight |
373.364 |
IUPAC Name |
(4Z)-2-[(E)-2-(2-methoxyphenyl)ethenyl]-4-[(4-oxochromen-3-yl)methylidene]-1,3-oxazol-5-one |
InChI |
InChI=1S/C22H15NO5/c1-26-18-8-4-2-6-14(18)10-11-20-23-17(22(25)28-20)12-15-13-27-19-9-5-3-7-16(19)21(15)24/h2-13H,1H3/b11-10+,17-12- |
InChI Key |
OTWCVSMILUJPFR-ATRNFBLSSA-N |
SMILES |
COC1=CC=CC=C1C=CC2=NC(=CC3=COC4=CC=CC=C4C3=O)C(=O)O2 |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.